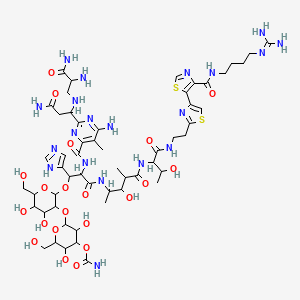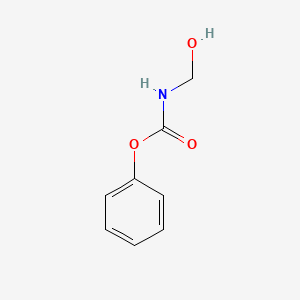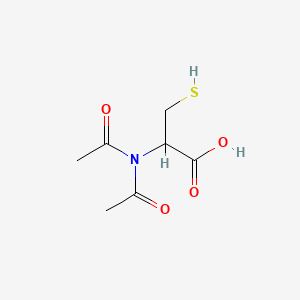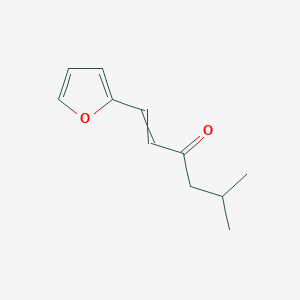
1-(Furan-2-yl)-5-methylhex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-yl)-5-methylhex-1-en-3-one is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique structure, which combines the furan ring with a hexenone chain, making it a valuable subject of study in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-yl)-5-methylhex-1-en-3-one typically involves the condensation of furan derivatives with hexenone precursors. One common method includes the catalytic conversion of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF), followed by a condensation reaction between HMF and 3,3-dimethyl-2-butanone . This two-step process exemplifies the integration of biomass catalytic conversion with organic synthesis techniques.
Industrial Production Methods: Industrial production of furan derivatives often involves the use of biomass as a starting material. The conversion of biomass to furan compounds like furfural and 5-hydroxymethylfurfural is a key step. These intermediates can then be further processed to produce this compound through various catalytic and condensation reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)-5-methylhex-1-en-3-one undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
1-(Furan-2-yl)-5-methylhex-1-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-5-methylhex-1-en-3-one involves its interaction with various molecular targets and pathways. The furan ring’s electron-rich nature allows it to participate in various biochemical reactions. For instance, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Furfural: A primary furan compound derived from biomass, used as a precursor for many furan derivatives.
5-Hydroxymethylfurfural (HMF): Another important furan derivative used in the synthesis of various chemicals.
2-Furylmethanol: A furan derivative used in the synthesis of pharmaceuticals and other organic compounds
Uniqueness: 1-(Furan-2-yl)-5-methylhex-1-en-3-one is unique due to its specific structure, which combines a furan ring with a hexenone chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
4196-96-7 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-5-methylhex-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-9(2)8-10(12)5-6-11-4-3-7-13-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
ARPBBWPSIYPLJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C=CC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


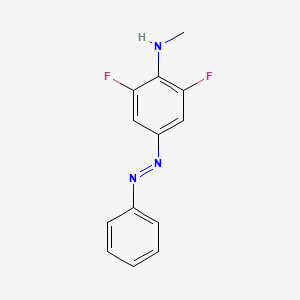
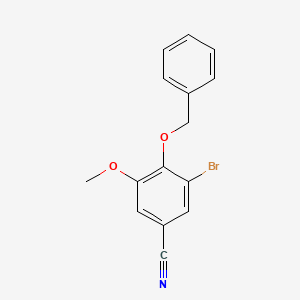
![2,1,3-Benzothiadiazole-1(3H)-propanol,3-(2-fluorophenyl)-a-[(methylamino)methyl]-,2,2-dioxide,(aS)-](/img/structure/B14166365.png)
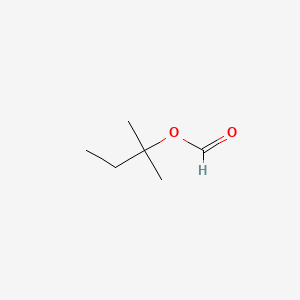
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
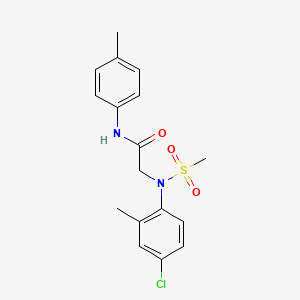
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
![N-[4-[(E)-2-(4-nitrophenyl)ethenyl]phenyl]acetamide](/img/structure/B14166391.png)

![2-[4-(4-Acetylphenyl)sulfonylpiperazin-1-yl]acetonitrile](/img/structure/B14166394.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14166397.png)
